2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid
Description
2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid is a benzothiazole derivative characterized by a benzothiazole ring substituted at the 6-position with an acetic acid group and at the 2-position with a hydroxy-m-tolyl moiety (a methylphenol group in the meta position). This structure combines a heterocyclic aromatic system with polar functional groups, rendering it relevant to pharmaceutical applications, particularly as a nonsteroidal anti-inflammatory drug (NSAID) analog. The hydroxy-m-tolyl substituent may enhance solubility and metabolic stability compared to halogenated analogs .
Properties
CAS No. |
36782-41-9 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxy-3-methylphenyl)-1,3-benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C16H13NO3S/c1-9-3-2-4-11(15(9)20)16-17-12-6-5-10(8-14(18)19)7-13(12)21-16/h2-7,20H,8H2,1H3,(H,18,19) |
InChI Key |
SASVEAACVSHSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the 6-benzothiazoleacetic acid family, distinguished by substituents on the benzothiazole ring and adjacent aromatic groups. Key structural analogs include:
Diclofenac (2-[2-(2',6'-Dichloroanilino)phenyl]acetic acid): Features a dichlorinated aniline group instead of the hydroxy-m-tolyl moiety. The chlorine atoms increase lipophilicity and metabolic resistance compared to the hydroxyl group in the target compound .
2-Aminobenzothiazole: Lacks the acetic acid chain and hydroxy-m-tolyl group, reducing anti-inflammatory activity but retaining the benzothiazole core, which is associated with varied biological effects .
Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid) : Shares the acetic acid group but replaces the benzothiazole with a dihydroxyphenyl ring, altering redox properties and metabolic pathways .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | logP (Predicted) |
|---|---|---|---|
| 2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid | C₁₆H₁₅NO₃S | Hydroxy-m-tolyl, acetic acid | ~2.5 |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | Dichloroanilino, acetic acid | ~4.0 |
| 2-Aminobenzothiazole | C₇H₆N₂S | Amino group | ~1.2 |
Pharmacological Activity
Metabolic Pathways
Biodegradation studies of diclofenac () reveal hydroxylation and dechlorination as key steps . For this compound:
- Phase I Metabolism: Hydroxylation of the benzothiazole ring or methyl group in the m-tolyl moiety.
- Phase II Metabolism: Glucuronidation of the hydroxyl group, enhancing excretion.
- Compared to chlorinated analogs, the absence of halogens may reduce persistence in biological systems.
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